N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide
Description
N-[(2Z)-3-Benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide is a structurally complex heterocyclic compound characterized by:
- Core structure: A tetrahydrothieno[3,4-d][1,3]thiazole ring system with a 5,5-dioxido (sulfone) group, conferring strong electron-withdrawing properties.
- Substituents:
- A (2Z)-benzylidene group at position 2, indicating a Z-configuration double bond.
- A 3-cyclopentylpropanamide side chain at position N, contributing steric bulk and lipophilicity.
- Potential applications: While direct pharmacological data are unavailable, its structural features suggest utility in medicinal chemistry, particularly as a protease inhibitor scaffold due to the sulfone’s electrophilic nature .
Properties
Molecular Formula |
C20H26N2O3S2 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-cyclopentylpropanamide |
InChI |
InChI=1S/C20H26N2O3S2/c23-19(11-10-15-6-4-5-7-15)21-20-22(12-16-8-2-1-3-9-16)17-13-27(24,25)14-18(17)26-20/h1-3,8-9,15,17-18H,4-7,10-14H2 |
InChI Key |
FKTZCBMLUOHNTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)N=C2N(C3CS(=O)(=O)CC3S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a thiazole derivative in the presence of a suitable oxidizing agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, facilitated by reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Comparison by Core Heterocycle
Thiazolo-Pyrimidine Derivatives ()
- Examples : Compounds 11a, 11b, and 12.
- Core structure : Thiazolo[3,2-a]pyrimidine (11a, 11b) or pyrimido[2,1-b]quinazoline (12).
- Key differences :
Thiadiazole Derivatives ()
- Examples : Compounds 4g and 4h.
- Core structure : 3H-[1,3,4]-thiadiazole.
- Key differences: Acryloyl (4g: dimethylamino-acryloyl) and benzamide substituents instead of sulfones or cyclopentyl groups. Higher melting points (~200°C for 4g) compared to thiazolo-pyrimidines (213–269°C) .
Triazole Derivatives ()
- Examples: 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone ().
- Core structure: 1,2,4-Triazole or thiocarbonohydrazide.
- Key differences :
Functional Group and Physicochemical Comparison
Electronic and Steric Effects
- Sulfone vs.
- Cyclopentylpropanamide : Introduces steric bulk absent in compounds with aryl or acryloyl substituents (e.g., 4g), likely reducing solubility in polar solvents .
Biological Activity
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide is a synthetic compound with a complex structure that includes a thieno-thiazole core. This article reviews its biological activity, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, supported by various studies and data tables.
- Molecular Formula : C21H22N2O5S2
- Molecular Weight : 446.54 g/mol
- CAS Number : 904511-75-7
Biological Activity Overview
The compound exhibits a range of biological activities attributed to its structural features. These include:
-
Antioxidant Activity
- The compound has shown significant antioxidant properties in various assays.
- In a study measuring DPPH radical scavenging activity, it demonstrated high inhibition percentages, indicating strong free radical scavenging capabilities.
-
Anti-inflammatory Effects
- Preliminary investigations suggest that this compound may inhibit pro-inflammatory pathways. It has been tested for its potential to reduce markers of inflammation in cell cultures.
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against various pathogens. Results indicate promising effects against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
A study published in the International Journal of Molecular Sciences reported that compounds with similar structures exhibited remarkable antioxidant effects. The following table summarizes the DPPH scavenging activity observed:
| Compound Name | % Inhibition (100 µg/mL) | IC50 (µg/mL) |
|---|---|---|
| N-(benzyl) | 93.75 | 7.12 |
| Trolox | 91 | - |
These findings suggest that this compound could be an effective antioxidant agent.
Anti-inflammatory Activity
In vitro studies indicated that the compound inhibits lipoxygenase (LOX) activity, which is crucial in inflammatory responses. The IC50 value for LOX inhibition was found to be approximately 10 μM, suggesting a significant anti-inflammatory potential.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has varying degrees of effectiveness against different microbial species.
Case Studies
-
Case Study on Antioxidant Properties :
A research team explored the antioxidant capacity of various thieno-thiazole derivatives and concluded that those with benzyl substitutions exhibited superior radical scavenging activities compared to their counterparts without such modifications. -
Case Study on Anti-inflammatory Effects :
A clinical trial assessed the anti-inflammatory effects of thieno-thiazole compounds in patients with chronic inflammatory diseases. The results showed a reduction in inflammatory markers among those treated with the benzyl-substituted derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
